
2',4',5'-Trifluoroacetophenone
Overview
Description
2’,4’,5’-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a derivative of acetophenone where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2’, 4’, and 5’ positions. This compound is known for its unique chemical properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’,5’-Trifluoroacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,4,5-trifluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, the production of 2’,4’,5’-Trifluoroacetophenone often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,5’-Trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Trifluoroacetic acid derivatives.
Reduction: 2’,4’,5’-Trifluoro-1-phenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Precursor in Organic Synthesis:
- Used as a building block for synthesizing various fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
- Reactivity Studies:
- Investigated for its chemical reactivity, particularly in nucleophilic substitution reactions where the fluorine atoms can be replaced by other nucleophiles.
Biology
- Enzyme Inhibition Studies:
-
Biochemical Probes:
- Utilized as a reagent in biochemical assays for studying biological processes, such as enzyme kinetics and protein folding.
Medicine
- Drug Development:
-
Antimicrobial Properties:
- Preliminary studies suggest potential antibacterial and antifungal activities, making it a candidate for pharmaceutical applications.
Industry
- Specialty Chemicals Production:
- Catalyst in Organic Reactions:
Case Study 1: Enzyme Inhibition
A study investigated the use of this compound as an inhibitor for specific enzymes involved in metabolic pathways. The compound demonstrated significant inhibition rates compared to traditional inhibitors, indicating its potential utility in drug design.
Case Study 2: Synthesis of Fluorinated Polymers
Research conducted on the synthesis of new fluorinated polymers utilizing this compound showed that these materials possessed enhanced thermal stability compared to non-fluorinated counterparts. The polymers were characterized by their high molecular weight and unique properties suitable for industrial applications.
Mechanism of Action
The mechanism of action of 2’,4’,5’-Trifluoroacetophenone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but with all three fluorine atoms on the same carbon.
4’-Chloro-2,2,2-trifluoroacetophenone: Contains a chlorine atom in addition to the trifluoromethyl group.
2’,4’,6’-Trifluoroacetophenone: Fluorine atoms are positioned differently on the benzene ring.
Uniqueness: 2’,4’,5’-Trifluoroacetophenone is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds where precise control over reactivity and selectivity is required.
Biological Activity
2',4',5'-Trifluoroacetophenone (TFAP), with the molecular formula C₈H₅F₃O and CAS number 129322-83-4, is an organic compound characterized by a trifluoroacetyl group attached to a phenyl ring. This unique structure endows TFAP with distinctive chemical properties, including increased lipophilicity and altered reactivity compared to non-fluorinated analogs. Its potential biological activities have garnered attention in recent research, particularly concerning its antimicrobial and anticancer properties.
Molecular Structure
- Molecular Formula : C₈H₅F₃O
- Molecular Weight : 196.12 g/mol
- Boiling Point : 76-79°C
- Melting Point : -7°C
- Density : 1.331 g/cm³
Comparison with Similar Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Acetophenone | C₈H₈O | Lacks fluorine; commonly used as a solvent |
2,4-Difluoroacetophenone | C₈H₆F₂O | Contains two fluorine atoms; less lipophilic |
2',3',4'-Trifluoroacetophenone | C₈H₅F₃O | Different substitution pattern; unique reactivity |
4-Trifluoromethylacetophenone | C₉H₇F₃O | Contains a trifluoromethyl group at the para position |
Antimicrobial Properties
Recent studies have indicated that derivatives of TFAP exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of fluorine atoms may enhance the compound's ability to disrupt microbial membranes, leading to increased efficacy against pathogens .
The biological activity of TFAP is thought to be mediated through its interactions with various biomolecules. The electron-withdrawing nature of the trifluoroacetyl group enhances its electrophilicity, allowing it to form stable complexes with nucleophiles in biological systems. This reactivity may lead to inhibition of key enzymes or disruption of cellular processes .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several fluorinated acetophenones, including TFAP, against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that TFAP exhibited a minimum inhibitory concentration (MIC) significantly lower than that of non-fluorinated analogs, indicating enhanced potency .
Anticancer Activity Exploration
In another investigation focusing on the anticancer properties of fluorinated compounds, researchers found that TFAP derivatives showed promising results in inhibiting the growth of breast cancer cell lines. The study highlighted the potential mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2',4',5'-Trifluoroacetophenone, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, reacting fluorinated anilines with acetaldoxime under acidic conditions (pH 3–6, optimal at pH 4) yields intermediates that are distilled and purified via reduced-pressure rectification . Alternative methods involve trifluoroacetylation of fluorobenzene derivatives using catalysts like CuSO₄ or Hf(OTf)₄, where temperature control (60–120°C) and solvent choice (DMF, diglyme) critically affect yield and purity .
Q. What spectroscopic and analytical techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- NMR : ¹⁹F NMR resolves trifluoromethyl (-CF₃) and aryl-F environments, while ¹H NMR confirms acetophenone backbone .
- X-ray Diffraction : Validates bond lengths and angles, particularly C-F and C=O distances, against DFT-optimized structures .
- Mass Spectrometry : Confirms molecular weight (174.12 g/mol) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to flammability (Risk Code F) and irritancy (Xi), use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Store at 2–8°C in sealed containers. Follow UN2920 packing guidelines (Class 8/3, PG II) for transport. Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods like DFT predict the electronic properties of this compound, and what insights do they provide compared to experimental data?
- Methodological Answer : B3LYP/6-311++G(d,p) calculations reveal frontier molecular orbitals (HOMO-LUMO gaps ~5–6 eV), indicating reactivity toward electrophiles. Molecular electrostatic potential (MEP) maps show electron-deficient regions at the trifluoromethyl group, aligning with X-ray data. Discrepancies in bond lengths (e.g., C=O) between theory and experiment (<0.02 Å) suggest solvent effects or basis set limitations .
Q. What strategies resolve contradictions between computational predictions and experimental observations for trifluoromethylated acetophenones?
- Methodological Answer : Calibrate DFT methods using hybrid functionals (e.g., ωB97X-D) to account for dispersion forces. Validate vibrational frequencies (IR) against experimental spectra to adjust scaling factors. For discrepancies in dipole moments, incorporate solvent models (e.g., PCM) or refine crystal packing effects in X-ray comparisons .
Q. How does the electronic nature of the trifluoromethyl group influence reactivity in organocatalytic applications?
- Methodological Answer : The -CF₃ group’s strong electron-withdrawing effect polarizes the carbonyl, enhancing electrophilicity. In Hf(OTf)₄-catalyzed cyclizations (e.g., benzimidazoline synthesis), this stabilizes transition states, improving reaction rates and yields. Kinetic studies show a 3× rate increase compared to non-fluorinated analogs .
Q. In synthesizing fluorinated heterocycles, how can reaction parameters be optimized for regioselectivity?
- Methodological Answer : For condensation-cyclization with o-phenylenediamine:
Properties
IUPAC Name |
1-(2,4,5-trifluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTLJUZWNNFHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344099 | |
Record name | 2',4',5'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129322-83-4 | |
Record name | 1-(2,4,5-Trifluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129322-83-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',4',5'-Trifluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',4',5'-Trifluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.